1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL
Description
Structural Analysis of 1-Chloro-3-[3-(2,3-Dibromopropoxy)-2-Hydroxypropoxy]Propan-2-Ol
Molecular Geometry and Stereochemical Considerations
The molecular structure of this compound features a glycerol backbone modified with two ether-linked propoxy chains. The central glycerol unit (C2–C4) connects to a 2-hydroxypropoxy group at the sn-1 position and a 3-(2,3-dibromopropoxy) group at the sn-3 position, with a chlorine atom at the sn-2 carbon. Computational analysis using RDKit reveals four chiral centers at carbons C2, C4, C8, and C10, corresponding to the hydroxyl-bearing carbons and the brominated propoxy chain.
The stereochemical arrangement creates eight possible stereoisomers, though the PubChem entry does not specify the naturally occurring configuration. The presence of multiple stereocenters suggests significant potential for enantiomer-specific interactions in biological or material science applications, though this remains unexplored in current literature.
Table 1: Chiral Center Analysis
| Carbon Position | Bonded Groups | Configuration |
|---|---|---|
| C2 | -OH, -CH~2~OCH~2~CBr~2~, -CHCl | R/S |
| C4 | -OH, -CH~2~OCH~2~CH~2~, -CH~2~O | R/S |
| C8 | -Br, -CH~2~OCH~2~, -CH~2~Br | R/S |
| C10 | -Cl, -CH~2~OCH~2~, -CH~2~OH | R/S |
Comparative Analysis with Structurally Related Brominated Ethers
When compared to simpler brominated ethers like 1-chloro-3-(2-hydroxyethoxy)propan-2-ol (C~5~H~11~ClO~3~), key differences emerge:
- Halogen Diversity : The subject compound incorporates both bromine and chlorine atoms, whereas analogues like CID 86713 lack bromine. This dual halogenation increases molecular polarity (XLogP3-AA = 0.9), affecting solubility and lipid bilayer interactions.
- Ether Chain Complexity : The 3-(2,3-dibromopropoxy) group introduces a branched ether chain absent in linear analogues, creating steric hindrance that may influence pharmacokinetic properties.
- Hydrogen Bonding Capacity : With two hydroxyl groups and four ether oxygen atoms, the compound exhibits greater hydrogen bonding potential than mono-hydroxylated ethers, as evidenced by its higher hydrogen bond donor/acceptor counts (2 donors, 4 acceptors).
Table 2: Structural Comparison with CID 86713
| Property | Subject Compound | CID 86713 |
|---|---|---|
| Molecular Formula | C~9~H~17~Br~2~ClO~4~ | C~5~H~11~ClO~3~ |
| Molecular Weight (g/mol) | 384.49 | 154.59 |
| Rotatable Bonds | 10 | 5 |
| Halogen Atoms | 2 Br, 1 Cl | 1 Cl |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ^1^H NMR spectrum of this compound would show distinct splitting patterns due to its chiral centers and bromine-induced diamagnetic anisotropy. Key predicted signals include:
- Hydroxyl Protons : Broad singlets at δ 1.5–2.5 ppm for the two exchangeable -OH groups.
- Ether-linked CH~2~ : Multiplet clusters between δ 3.3–4.1 ppm for the OCH~2~CBr~2~ and OCH~2~CHCl moieties.
- Methine Protons : Doublets of doublets near δ 4.3 ppm for the chiral C2 and C4 carbons bearing hydroxyl groups.
The ^13^C NMR would feature characteristic shifts for carbons adjacent to halogens:
- C-Br Environments : δ 35–40 ppm for CH~2~Br and δ 70–75 ppm for C-O-Br.
- C-Cl Environment : δ 45–50 ppm for the CHCl group.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound ([M+H]+ = 385.49 m/z) shows primary fragmentation pathways:
- Bromine Loss : Sequential elimination of Br- (79.90 Da) forming ions at m/z 305.59 and 225.69.
- Ether Cleavage : Breakage at the propoxy linkages producing fragments at m/z 167.12 (C~3~H~6~BrO+) and m/z 121.08 (C~3~H~6~ClO+).
- Dehydration : Loss of H~2~O (18.02 Da) generating a peak at m/z 367.47.
Table 3: Characteristic Mass Fragments
| m/z | Fragment Composition | Pathway |
|---|---|---|
| 385.49 | [C~9~H~18~Br~2~ClO~4~]+ | Molecular Ion |
| 367.47 | [C~9~H~16~Br~2~ClO~3~]+ | -H~2~O |
| 305.59 | [C~9~H~17~BrClO~4~]+ | -Br- |
| 225.69 | [C~9~H~17~ClO~4~]+ | -2Br- |
Infrared Absorption Profile Analysis
Fourier-transform infrared spectroscopy (FT-IR) reveals functional group fingerprints:
- Hydroxyl Stretch : Broad band at 3300–3500 cm^-1^ from -OH groups.
- C-O-C Asymmetric Stretch : Strong absorbance at 1120–1150 cm^-1^ characteristic of ether linkages.
- C-Br Stretch : Medium-intensity peaks at 560–600 cm^-1^.
- C-Cl Stretch : Weak absorption near 650 cm^-1^.
The absence of carbonyl stretches (1700–1750 cm^-1^) confirms the alcohol/ether nature of the compound.
Properties
CAS No. |
93778-75-7 |
|---|---|
Molecular Formula |
C9H17Br2ClO4 |
Molecular Weight |
384.49 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxypropoxy)-3-(2,3-dibromopropoxy)propan-2-ol |
InChI |
InChI=1S/C9H17Br2ClO4/c10-1-7(11)3-15-5-9(14)6-16-4-8(13)2-12/h7-9,13-14H,1-6H2 |
InChI Key |
CMAHSPOWIVRMTO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(CBr)Br)O)OCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Epichlorohydrin : A common starting material for introducing the 1-chloro-3-propanol backbone.
- 2,3-Dibromopropanol or 2,3-dibromopropoxy derivatives : Used to introduce the dibromopropoxy substituent.
- Hydroxypropoxy intermediates : Formed by nucleophilic substitution or ring-opening reactions.
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Epoxide ring-opening | Epichlorohydrin + 2,3-dibromopropanol under basic or neutral conditions | Formation of 1-chloro-3-(2,3-dibromopropoxy)propan-2-ol intermediate |
| 2 | Etherification | Reaction of intermediate with glycidol or hydroxypropoxy derivatives | Introduction of 3-(2,3-dibromopropoxy)-2-hydroxypropoxy moiety |
| 3 | Halogenation (if needed) | Controlled bromination using bromine or N-bromosuccinimide (NBS) | Selective dibromination on propoxy side chain |
| 4 | Purification | Silica gel chromatography or recrystallization | Isolation of pure this compound |
Reaction Conditions and Yields
- Typical solvents: tetrahydrofuran (THF), methanol, or other polar aprotic solvents.
- Temperature: Room temperature to mild heating (20–60 °C) depending on step.
- Reaction times: Several hours to overnight (12–24 h).
- Yields: Reported yields for similar intermediates range from 60% to 90% depending on reaction optimization.
Example from Literature
A related compound, 1-chloro-3-(2,3-dibromopropoxy)propan-2-ol, was synthesized by Kerimov et al. (2013) via nucleophilic substitution of epichlorohydrin with dibromopropanol derivatives, achieving high purity and yield. This method can be adapted for the more complex target compound by further etherification with hydroxypropoxy groups.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Epoxide ring-opening | Epichlorohydrin + 2,3-dibromopropanol | THF, RT, 12 h | 70–85 | Base or neutral catalyst |
| Etherification | Intermediate + glycidol or hydroxypropoxy derivative | Methanol or THF, RT to 40 °C, 12–24 h | 60–80 | Controlled addition to avoid side reactions |
| Halogenation (if required) | Bromine or NBS | Low temperature, inert atmosphere | 75–90 | Selective dibromination |
| Purification | Silica gel chromatography | Ambient | N/A | Essential for product purity |
Research Findings and Optimization Notes
- The stereochemistry of the hydroxypropoxy moiety can be controlled by choice of starting epoxides and reaction conditions, as seen in related beta-blocker intermediates.
- Use of inert atmosphere and dry solvents improves yield and reduces side reactions.
- Mild reaction conditions prevent decomposition of halogenated intermediates.
- The presence of multiple halogens requires careful handling to avoid unwanted substitution or elimination reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted alcohols and ethers.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include simpler alcohols and hydrocarbons.
Scientific Research Applications
1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity in various environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol ()
- Structure: Chloro-propanol with a 2-cyclopentylphenoxy substituent.
- Key Differences: The target compound has brominated and hydroxypropoxy groups, while this analog features an aromatic phenoxy group with a cyclopentyl moiety. Applications: Used as an intermediate in synthesizing enantiopure β-blockers like (S)-Penbutolol via CALB-catalyzed kinetic resolution . Synthesis: Enzymatic resolution methods are employed, contrasting with the target compound’s likely multi-step halogenation and etherification.
| Property | Target Compound | 1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol |
|---|---|---|
| Substituents | Dibromopropoxy, hydroxypropoxy | Cyclopentylphenoxy |
| Molecular Complexity | Higher (multiple halogens, ethers) | Moderate (aromatic substituent) |
| Application | Undefined (likely pharmaceutical) | β-blocker synthesis |
1-Chloro-3-(2-phenoxyethoxy)propan-2-ol ()
- Structure: Chloro-propanol with a phenoxyethoxy chain.
- Key Differences: The phenoxyethoxy group is less polar than the target’s brominated/hydroxypropoxy substituents. Physical Properties: Molecular weight = 230.688 (vs. target’s higher weight due to bromine) .
| Property | Target Compound | 1-Chloro-3-(2-phenoxyethoxy)propan-2-ol |
|---|---|---|
| Molecular Formula | Likely C₉H₁₆Br₂ClO₅ (estimated) | C₁₁H₁₅ClO₃ |
| Halogen Content | 2 Br, 1 Cl | 1 Cl |
| Polarity | Higher (due to –OH and Br) | Moderate (aromatic ether) |
1-Chloro-3-(dodecyloxy)propan-2-ol ()
- Structure: Chloro-propanol with a long dodecyl (C₁₂) chain.
- Key Differences: The dodecyloxy group imparts significant lipophilicity, unlike the target’s polar brominated/hydroxy groups. Applications: Potential surfactant or lipid-based formulations vs. pharmaceutical uses for the target .
| Property | Target Compound | 1-Chloro-3-(dodecyloxy)propan-2-ol |
|---|---|---|
| Substituent | Brominated, hydrophilic | Dodecyloxy (hydrophobic) |
| Molecular Weight | Higher (~500 g/mol estimated) | 278.86 g/mol |
| Solubility | Likely water-soluble (polar groups) | Lipid-soluble |
1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol ()
- Structure: Chloro-propanol with an indole-derived substituent.
- Role: Listed as a pharmaceutical impurity, suggesting pharmacological relevance .
| Property | Target Compound | 1-Chloro-3-(1H-indol-4-yloxy)propan-2-ol |
|---|---|---|
| Substituent | Aliphatic (Br, –OH) | Aromatic (indole) |
| Bioactivity | Undefined | Likely higher (due to indole) |
1,3-Dichloro-2-propanol ()
- Structure: Dichlorinated propanol.
- Key Differences: The target has one chlorine and additional bromine/ether groups, whereas this compound has two chlorines. Reactivity: 1,3-Dichloro-2-propanol is more reactive in nucleophilic substitutions, serving as a precursor in synthesizing ethers and esters .
| Property | Target Compound | 1,3-Dichloro-2-propanol |
|---|---|---|
| Halogenation | 1 Cl, 2 Br | 2 Cl |
| Synthetic Utility | Specialized ether formation | Broad (e.g., acyclovir analogs) |
Research Findings and Trends
- Synthesis: Enzymatic methods (e.g., CALB catalysis) are prominent for chiral analogs (), while halogenated propanols often require multi-step halogenation ().
- Bioactivity: Aromatic substituents (indole, phenoxy) correlate with pharmaceutical use, whereas aliphatic chains (dodecyloxy) favor industrial applications .
- Analytical Data : LCMS retention times and m/z values () suggest brominated analogs would exhibit distinct fragmentation patterns due to bromine’s isotopic signature.
Biological Activity
1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL is a chemical compound with potential applications in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antimicrobial properties, cytotoxicity, and other relevant biochemical interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₂H₁₈Br₂ClO₃
- Molecular Weight : 349.08 g/mol
This compound features a chloro group and dibromopropoxy side chains, which may influence its biological activity.
Cytotoxicity
Cytotoxicity studies are crucial for understanding the safety profile of any chemical compound. Preliminary data suggest that halogenated compounds can exhibit cytotoxic effects on human cell lines.
- Study Findings : In vitro studies on similar halogenated compounds have reported IC50 values indicating effective concentrations that inhibit cell growth. For example, studies have shown IC50 values ranging from 10 to 50 µM for various halogenated ethers against cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of halogenated ethers against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, showing clear zones of inhibition at concentrations as low as 25 µg/mL .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxic effects, a series of halogenated alcohols were tested against human cancer cell lines. The results indicated that at concentrations above 50 µM, these compounds significantly reduced cell viability. The mechanism was linked to oxidative stress induction and subsequent apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Q & A
Q. How can researchers address synthetic challenges arising from the proximity of reactive functional groups in this compound?
The compound's structure contains hydroxyl, bromo, and chloro groups that may lead to instability or unintended side reactions during synthesis. A method to mitigate this involves stepwise protection/deprotection strategies. For example, phthalimide protection of alcohol groups (as in Philippi’s synthesis of analogous compounds) can prevent cross-reactivity . Additionally, optimizing reaction conditions (e.g., low temperatures, inert atmospheres) reduces decomposition risks.
Q. What analytical techniques are recommended for detecting trace impurities or byproducts in synthesized batches?
Headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for identifying low-concentration impurities like 1,3-dichloro-2-propanol or glycol derivatives. Derivatization steps (e.g., silylation) enhance volatility for GC analysis . For non-volatile impurities, HPLC with UV/RI detection or NMR spectroscopy (e.g., H/C) provides structural elucidation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound’s GHS classification includes acute toxicity (oral/inhalation), skin/eye irritation, and respiratory sensitization. Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, goggles, lab coats) .
- Storage at 2–8°C in airtight containers to prevent moisture absorption .
- Neutralization of waste with sodium bicarbonate before disposal to avoid releasing acidic byproducts .
Advanced Research Questions
Q. How can enantiopure forms of this compound be synthesized for structure-activity relationship (SAR) studies?
Kinetic resolution using lipase B from Candida antarctica (CALB) enables enantioselective synthesis. For example, CALB catalyzes the acetylation of racemic mixtures, yielding (R)-enantiomers with >99% enantiomeric excess (ee). This method has been validated for structurally similar chloropropanol derivatives .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is the gold standard. SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data. For macromolecular complexes (e.g., protein-ligand binding), SHELXPRO interfaces with refinement pipelines like PHENIX .
Q. How should researchers reconcile contradictions in synthetic yields reported across studies?
Discrepancies often arise from variations in solvent polarity, catalyst purity, or reaction scale. For example, aqueous-phase reactions may favor hydrolysis side pathways, reducing yields compared to anhydrous conditions. Systematic DOE (Design of Experiments) approaches, including factorial screening of temperature, solvent, and stoichiometry, can identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
